2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
Description
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound featuring a hybrid structure combining aromatic, amide, and ester functionalities. The molecule consists of two key moieties:
- A 2-chloro-6-methylphenyl group linked via an amide bond to a glycolic acid-derived backbone.
- A 3-fluorophenylacetate ester attached to the glycolic acid oxygen.
Properties
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-4-2-7-14(18)17(11)20-15(21)10-23-16(22)9-12-5-3-6-13(19)8-12/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXNJURGTIJRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves the esterification of 2-[(2-chloro-6-methylphenyl)amino]-2-oxoethanol with 3-fluorophenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Hydrolysis: 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethanol and 3-fluorophenylacetic acid.
Reduction: 2-[(2-Chloro-6-methylphenyl)amino]-2-hydroxyethyl (3-fluorophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of N-aryl-2-oxoacetamide esters , which are characterized by their amide-linked aromatic rings and esterified side chains. Below is a comparative analysis with structurally related analogs:
Key Observations :
- The position of fluorine on the phenyl ring (3- vs.
- Chlorine and methyl groups on the amide-linked aromatic ring may enhance lipophilicity, impacting membrane permeability .
- Compounds with heterocyclic cores (e.g., benzoxazolone, quinazoline) demonstrate improved target engagement in kinase inhibitors compared to simpler amide-ester hybrids .
Physicochemical Properties and Stability
Limited experimental data are available for the target compound. However, inferences can be drawn from analogs:
Example Protocol (Inferred from ) :
- Step 1: React 2-chloro-6-methylaniline with bromoacetyl bromide to form 2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl bromide.
- Step 2 : Esterify with 3-fluorophenylacetic acid using a coupling agent (e.g., HATU) and base (e.g., DIPEA) in THF .
Yield Optimization : Compared to benzoxazolone analogs (72% yield in Example 6 ), the target compound’s yield may be lower due to steric hindrance from the 2-chloro-6-methyl group.
Biological Activity
The compound 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate, also known as a derivative of phenylacetate, has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including antimicrobial properties, effects on cell cycles, and mechanisms of action based on diverse sources.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a chloro-substituted aniline moiety and a fluorophenyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results suggest that the compound may have broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
Effects on Cell Cycle
Studies have demonstrated that compounds with structural similarities can induce cell cycle arrest in various cancer cell lines. For example, certain chalcone derivatives have been shown to arrest the cell cycle at different phases:
- G1 Phase: Reduction in cyclin D1 and CDK4 expression.
- G2/M Phase: Induction of apoptosis through activation of pro-apoptotic factors like Bax and reduction of anti-apoptotic Bcl proteins.
The specific effects on the cell cycle can vary depending on the molecular structure and substituents present in the compound .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Cell Membrane Disruption: Its lipophilic nature could allow it to disrupt microbial membranes, leading to cell death.
- Apoptosis Induction: Activation of apoptotic pathways through modulation of Bcl family proteins suggests potential use in cancer therapy.
Case Studies
Several case studies have documented the effects of similar compounds on human health:
- A study involving a related compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
- Clinical trials indicated promising results for compounds with similar structures in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
